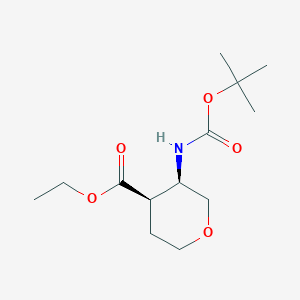

cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate

Description

cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate is a bicyclic compound featuring a tetrahydro-2H-pyran (oxane) core with a cis-configured ethyl ester at position 4 and a tert-butoxycarbonyl (Boc)-protected amine at position 2. The Boc group enhances stability during synthesis, while the ethyl ester improves solubility in organic solvents. This compound is widely used as a chiral intermediate in pharmaceuticals, particularly for synthesizing bioactive molecules requiring stereochemical precision .

Properties

IUPAC Name |

ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(15)9-6-7-17-8-10(9)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTITCHCBAHVAM-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCOC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801110937 | |

| Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801110937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363404-85-6 | |

| Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363404-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801110937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyran ring with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group. Its chemical formula is , and it possesses unique stereochemical properties that may influence its biological interactions.

Synthesis

The synthesis of cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate typically involves several steps, including the protection of the amino group and cyclization reactions. One common synthetic route includes the use of tert-butoxycarbonyl chloride in the presence of a base to form the Boc-protected amine, followed by cyclization to form the tetrahydropyran structure .

Anticancer Properties

Recent studies have indicated that compounds similar to cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate exhibit anticancer properties. For instance, derivatives of tetrahydropyran have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression. The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may suppress tumor growth .

Antioxidant Activity

Another area of interest is the antioxidant activity associated with this compound. Compounds containing tetrahydropyran rings have demonstrated free-radical scavenging capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

The biological activity of cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate may involve interaction with specific biological targets such as enzymes or receptors. For example, studies suggest that modifications in the structure can enhance binding affinity to specific ion channels or receptors involved in cellular signaling pathways .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study investigating various tetrahydropyran derivatives found that certain modifications led to significant reductions in proliferation rates of cancer cell lines. The most active compounds had IC50 values in the low micromolar range, indicating potent activity against cancer cells .

- Neuroprotective Effects : Research focused on the neuroprotective effects of related compounds has shown that they can reduce neuronal apoptosis induced by oxidative stress. These findings highlight their potential as therapeutic agents for neurodegenerative conditions .

Data Table: Biological Activities

Scientific Research Applications

Synthetic Applications

-

Building Block in Organic Synthesis :

- The compound serves as an important intermediate in the synthesis of more complex molecules. Its Boc group allows for selective deprotection, enabling further functionalization of the amine group. This property is particularly useful in the synthesis of pharmaceuticals and biologically active compounds.

-

Peptide Synthesis :

- The presence of the Boc group makes it suitable for use in peptide synthesis, where it can be incorporated into peptide chains. This application is vital for developing peptide-based therapeutics.

- Synthesis of PROTACs :

-

Anticancer Potential :

- Compounds with similar structures have shown promising results in targeting cancer cells. For instance, the development of EZH2 PROTAC degraders has highlighted the potential for compounds like cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate to be modified for enhanced biological activity against cancer cell lines such as triple-negative breast cancer (TNBC) .

-

Selectivity and Efficacy :

- The ability to selectively degrade specific proteins using PROTAC technology underscores the importance of this compound in therapeutic applications. Research indicates that modifications to the core structure can lead to significant improvements in selectivity and efficacy against target proteins .

Case Study 1: Development of EZH2 PROTACs

A study focused on the development of novel EZH2 PROTAC degraders demonstrated that compounds similar to cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate could effectively induce degradation of EZH2 in TNBC cells. This was achieved by linking an EZH2 inhibitor with an E3 ligase ligand through a suitable linker derived from such compounds .

Case Study 2: Synthesis of Anticancer Agents

Another research effort involved synthesizing a series of anticancer agents based on tetrahydropyran derivatives. The study found that incorporating the Boc-protected amine into the structure significantly enhanced the compounds' ability to inhibit tumor growth in vitro .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes hydrolysis or transesterification under basic or acidic conditions:

-

Hydrolysis : Reaction with NaOH/MeOH/H₂O (1:1:1) at 60°C yields the corresponding carboxylic acid .

-

Transesterification : Methanolysis with catalytic H₂SO₄ converts the ethyl ester to methyl ester .

Key Data :

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | NaOH, MeOH, 60°C | 85% | |

| Transesterification | H₂SO₄, MeOH, reflux | 78% |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Trifluoroacetic Acid (TFA) : 20% TFA in DCM at 25°C removes the Boc group quantitatively within 1 hour .

-

HCl/Dioxane : 4 M HCl in dioxane selectively deprotects the amine without ester cleavage .

Mechanistic Insight :

The Boc group acts as a proton sponge, stabilizing the tert-butyl carbocation intermediate during acidolysis .

Coupling Reactions via Amine Activation

The deprotected amine participates in:

-

Amide Bond Formation : Reacts with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) using DIPEA as a base .

-

Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₃CN reduction yields secondary amines .

Example Synthesis :

text1. Boc deprotection (TFA/DCM) → Free amine 2. React with hydrocinnamoyl chloride (DIPEA, MeCN) → Amide product (92% yield)[3][7]

Ring-Opening Reactions

The tetrahydropyran ring undergoes acid-catalyzed ring-opening:

-

HCl/EtOH : Generates δ-amino alcohols via protonation of the ether oxygen and nucleophilic attack by water .

-

BF₃- Et₂O : Lewis acid-mediated cleavage produces linear keto-esters .

Experimental Conditions :

| Acid Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| 6 M HCl | Reflux | 5-Aminopentanol derivative | 67% |

| BF₃- Et₂O | 0°C → 25°C | Ethyl 4-ketopentanoate | 73% |

Catalytic Hydrogenation

The compound’s unsaturated analogs (e.g., dihydropyran derivatives) undergo hydrogenation:

-

H₂/Pd-C : Reduces double bonds in the tetrahydropyran ring to yield fully saturated products .

-

Selectivity : Controlled by solvent polarity (e.g., THF vs. EtOAc) .

Optimized Protocol :

text10% Pd-C (5 mol%), H₂ (1 atm), EtOAc, 25°C → 98% conversion in 2 hours[5]

Oxidation Reactions

The tetrahydropyran oxygen enables regioselective oxidations:

-

Dess-Martin Periodinane : Oxidizes secondary alcohols to ketones in adjacent positions .

-

Saegusa-Ito Oxidation : Converts silyl enol ethers to α,β-unsaturated carbonyl compounds using Pd(OAc)₂ .

Case Study :

Oxidation of the alcohol intermediate from Boc-deprotected compound yields a ketone for further functionalization .

Cross-Coupling Reactions

The ethyl ester and amine groups facilitate metal-catalyzed couplings:

-

Suzuki-Miyaura : Boronic acid partners react with halogenated analogs under Pd(PPh₃)₄ catalysis .

-

Buchwald-Hartwig : Aryl halides couple with the free amine using Pd₂(dba)₃/Xantphos .

Representative Data :

| Reaction | Catalyst System | Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | 76% |

Comparison with Similar Compounds

Ethyl 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Compound 11b)

Structure: Compound 11b (from ) shares a pyran backbone but differs in substituents: a phenyl group at position 4, a cyano group at position 5, and a pyrazole ring at position 4. The absence of Boc protection and the presence of additional functional groups (cyano, phenyl) alter its reactivity and applications. Synthesis: Prepared via cyclocondensation of malononitrile or ethyl cyanoacetate with a precursor under reflux in 1,4-dioxane with triethylamine . This method contrasts with the Boc-protected target compound, which likely employs orthogonal protection strategies during ring formation. Properties:

- Higher polarity due to cyano and amino groups.

- Reduced stability under basic conditions compared to the Boc-protated analog.

(R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane

Structure: These analogs (from ) replace the oxane ring with piperidine (6-membered) or azepane (7-membered) rings. Both retain the Boc-amino group but lack the ethyl ester, affecting their lipophilicity and hydrogen-bonding capacity. Synthesis: Synthesized via stereoselective methods, leveraging chiral catalysts or resolving agents to achieve high enantiomeric purity. For example, (R)-3-Boc-aminoazepane is prepared through ring expansion of piperidine derivatives under controlled conditions . Properties:

- Piperidine derivatives exhibit higher ring strain, influencing conformational flexibility.

- Azepane’s larger ring size enhances solubility in polar aprotic solvents.

Applications : Key intermediates in alkaloid synthesis and peptidomimetics, where ring size dictates biological target specificity .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : The target compound’s Boc protection strategy simplifies purification compared to Compound 11b, which requires meticulous control over multiple reactive sites .

- Steric and Electronic Effects : The cis-configuration in the tetrahydro-2H-pyran derivative enhances steric hindrance near the ester group, slowing hydrolysis compared to trans-analogs.

- Biological Relevance : Unlike piperidine/azepane analogs, the oxane core in the target compound mimics sugar moieties, making it valuable in glycosidase inhibitor development .

Preparation Methods

Synthesis of Tetrahydropyran Core

A patent describing a related compound, 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, outlines a method that can be adapted for the synthesis of the tetrahydropyran core relevant to the target compound. The method involves:

- Reaction of ethyl hydroxypropanoate with ethyl acrylate in an alkaline medium (Na2CO3, K2CO3, NaOH, or KOH) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- This step yields 4-oxa-1,7-diethyl pimelate intermediate.

- Subsequent treatment with a strong base such as sodium ethylate at low temperatures (-10 to 0 °C) induces a DiKeman condensation, forming the 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

This approach is noted for mild conditions, simplicity, and relatively high yield.

Introduction of Boc-Protected Amino Group

The installation of the Boc-protected amino substituent at the 3-position of the tetrahydropyran ring is generally achieved via amide coupling or nucleophilic substitution methods:

- Boc-protected amines (tert-butyl carbamates) are introduced using peptide coupling reagents such as HATU, HOBt, or TBTU in the presence of a base like DIPEA.

- Coupling is typically performed in solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) at room temperature.

- Reaction progress is monitored by LC-MS or TLC.

- After coupling, purification is achieved by silica gel chromatography or preparative HPLC.

This method ensures the amino group is protected during subsequent synthetic steps, preventing unwanted side reactions.

Stereoselective Control to Obtain the cis-Isomer

The cis-configuration of the amino substituent relative to the tetrahydropyran ring is critical for the compound’s properties. Stereoselectivity is controlled by:

- Using cis-configured starting materials such as tert-butyl cis-4-aminocyclohexanecarbamate analogues.

- Conducting reactions under conditions that preserve stereochemistry, such as mild temperatures and careful choice of reagents.

- Avoiding racemization or epimerization by minimizing exposure to strong acids or bases during Boc deprotection or coupling steps.

Representative Preparation Procedure

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1. Formation of tetrahydropyran ester | Ethyl hydroxypropanoate + ethyl acrylate, Na2CO3 or K2CO3, THF or DMF, room temp to 0 °C | 4-oxa-1,7-diethyl pimelate intermediate formed |

| 2. DiKeman condensation | Sodium ethylate, -10 to 0 °C | Cyclization to 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester |

| 3. Boc-protected amine coupling | Boc-protected amine, HATU/TBTU, DIPEA, DCM or DMF, room temp | Formation of Boc-protected amino tetrahydropyran ester |

| 4. Purification | Silica gel chromatography or preparative HPLC | Isolation of pure cis-isomer |

Research Findings and Optimization

- The mole ratio of ethyl hydroxypropanoate to ethyl acrylate is optimized at 1:1 for best yields in the initial condensation.

- Use of mild bases and low temperatures in the cyclization step minimizes side reactions and improves stereoselectivity.

- Boc protection is stable under the reaction conditions used for ring formation and esterification, allowing for efficient multi-step synthesis without premature deprotection.

- Purification techniques such as preparative HPLC ensure isolation of the cis-isomer with high purity and yield.

Summary Table of Preparation Parameters

Q & A

Q. What are the critical steps in synthesizing cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate, and how is the Boc protecting group introduced?

The synthesis involves sequential Boc protection, nucleophilic substitution, and cyclization. For example, the Boc group is introduced via reaction of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine with Boc₂O in dichloromethane (DCM) at -78°C, followed by pH-controlled extraction . Key steps include maintaining inert (N₂) atmospheres, low temperatures to prevent side reactions, and precise pH adjustments during workup to isolate intermediates.

Q. Which purification methods are effective for isolating intermediates in this synthesis?

Column chromatography (silica gel) and liquid-liquid extraction (e.g., EtOAc/DCM) are standard. For instance, tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate is purified via column chromatography after extraction with ethyl acetate . Yield optimization relies on solvent polarity gradients and monitoring by TLC or LC-MS.

Q. How is the stereochemistry of the cis isomer confirmed during synthesis?

Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical. For related tetrahydropyran derivatives, X-ray data (e.g., CCDC deposition) resolves spatial arrangements of substituents . Additionally, chiral HPLC or optical rotation ([α]D) can validate enantiopurity if applicable.

Advanced Research Questions

Q. How can researchers optimize the coupling of tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate with 2-chloro-5-iodopyrimidine derivatives?

Reaction efficiency depends on solvent polarity, base selection, and temperature. In one protocol, DMAc with NaHCO₃ at 80°C achieves a 49% yield . Alternatives like DMF or THF with DIEA may alter reaction kinetics. Screening Pd/Cu catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) in Sonogashira couplings can further improve alkyne insertion steps .

Q. What strategies mitigate Boc group deprotection during multi-step synthesis?

Boc stability is pH- and temperature-sensitive. Avoid prolonged exposure to acidic conditions (e.g., TFA in later steps) or high temperatures (>80°C). Use milder bases (e.g., NaHCO₃ instead of NaOH) during workup to prevent premature deprotection . Monitoring by LC-MS after each step ensures Boc integrity.

Q. How do solvent and catalyst choices influence the Sonogashira coupling step?

THF with Pd(PPh₃)₂Cl₂/CuI at room temperature facilitates the coupling of tert-butyl intermediates with 3,3-diethoxyprop-1-yne . Polar aprotic solvents (e.g., DMF) may accelerate oxidative addition but risk side reactions. Catalyst loadings (1–5 mol%) and ligand ratios (e.g., PPh₃) should be optimized via Design of Experiments (DoE) to balance cost and yield.

Q. How can discrepancies in NMR data for intermediates be resolved?

Conflicting shifts may arise from rotamers, residual solvents, or impurities. Use high-field NMR (≥400 MHz), deuterated solvents, and 2D techniques (HSQC, HMBC) to assign signals unambiguously . Cross-validate with IR (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc groups) and HRMS .

Methodological Recommendations

- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis during cyclization to enforce cis selectivity .

- Scale-Up Challenges: Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for intermediates to reduce costs .

- Safety Protocols: Handle acetyl chloride (lachrymator) and THF (peroxide risk) in fume hoods with appropriate PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.